molecular formula C15H10O4 B562972 2',6'-Dihydroxyflavone CAS No. 107092-86-4

2',6'-Dihydroxyflavone

Cat. No.: B562972
CAS No.: 107092-86-4
M. Wt: 254.241
InChI Key: NIRCSBOJIJQPCM-UHFFFAOYSA-N
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Description

2',6'-Dihydroxyflavone is a synthetic flavonoid of interest for basic research. Flavonoids are a large class of polyphenolic compounds found in plants, with over 8,000 structural variants identified, and are known for their diverse biological activities . While specific studies on this compound are limited in the public domain, its core flavonoid structure provides a basis for potential research applications. Flavonoids are extensively investigated for their roles as antioxidants, anti-inflammatory agents, and modulators of key cellular signaling pathways . Researchers are exploring various flavonoids for their ability to interact with enzyme systems, kinase signaling pathways, and immune responses . The specific positioning of the hydroxy groups at the 2' and 6' positions may confer unique target selectivity and research value compared to other flavonoid isomers, making it a compound of interest for structure-activity relationship (SAR) studies. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

107092-86-4

Molecular Formula

C15H10O4

Molecular Weight

254.241

IUPAC Name

2-(2,6-dihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H10O4/c16-10-5-3-6-11(17)15(10)14-8-12(18)9-4-1-2-7-13(9)19-14/h1-8,16-17H

InChI Key

NIRCSBOJIJQPCM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C=CC=C3O)O

Synonyms

4H-1-Benzopyran-4-one,2-(2,6-dihydroxyphenyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Dihydroxyflavones

Anti-Inflammatory Activity

Hydroxyl group positioning critically determines anti-inflammatory efficacy:

  • 3',4'-Dihydroxyflavone (3',4'-DHF) : Inhibits NF-κB signaling in microglial BV2 cells, blocking nuclear translocation of p65 and reducing proinflammatory cytokines (e.g., TNF-α, IL-6) in a dose-dependent manner .
  • 2',4'-Dihydroxyflavone (2',4'-DHF) : Exhibits the highest anti-inflammatory activity among tested dihydroxyflavones in carrageenan-induced rat edema models, surpassing 2',3'-, 5,3'-, and 7,3'-DHF derivatives .
Table 1: Anti-Inflammatory Activity of Selected Dihydroxyflavones
Compound Hydroxyl Positions Key Mechanism/Effect Efficacy (Model) Reference
3',4'-DHF 3',4' NF-κB inhibition, cytokine suppression IC₅₀ ~10 μM (BV2 cells)
2',4'-DHF 2',4' Carrageenan-induced edema reduction 50 mg/kg (rat model)
2',6'-DHF 2',6' Anti-inflammatory (general screening) Not quantified

Antioxidant and Nanocarrier Interactions

  • 3,6-Dihydroxyflavone (3,6-DHF): Demonstrates enhanced antioxidant activity when combined with gold nanoparticles (AuNPs), achieving synergistic effects in scavenging free radicals .
  • 7,8-Dihydroxyflavone (7,8-DHF): Studied for interactions with nanocarriers; its hydroxyl groups facilitate stable binding to nanoparticle surfaces, improving bioavailability .
  • 2',6'-Dihydroxyflavone: Antioxidant activity is noted in Fagonia nodosa extracts , but nanotechnology-based enhancements remain unexplored.

Microbial and Enzymatic Interactions

  • 7,4'-Dihydroxyflavone (7,4'-DHF) : Attracts rhizobia in legume root exudates, facilitating plant-microbe symbiosis . Also inhibits MUC5AC secretion in asthma models .
  • 7,8-DHF : Potently inhibits bacterial quorum-sensing regulators LasR/RhlR (IC₅₀ < 5 μM), whereas 5,6-DHF is inactive .
  • This compound: No reported microbial interactions, suggesting hydroxyl positioning at 2'/6' may lack affinity for bacterial targets.

Structural Influences on Glycosylation and Reactivity

  • 3,6-DHF : Prone to glycosylation due to hydroxyl accessibility, as shown in enzymatic studies .
  • This compound: Limited data on glycosylation or oxidative polymerization, likely due to steric hindrance from 2'/6' hydroxyls.

Q & A

Q. What experimental models are recommended for assessing the anti-inflammatory activity of 2',6'-dihydroxyflavone?

The carrageenan-induced paw edema model in rats is widely used to study acute inflammation. In this model, dihydroxyflavones (e.g., 2',3'-, 2',4'-, and 5,3'-dihydroxyflavone) at doses of 5–50 mg/kg demonstrated 81–88% inhibition of inflammation, with efficacy dependent on hydroxyl group positioning and dosage. This model evaluates early-phase inflammatory mediators and is validated for comparative studies .

Q. Which analytical methods are critical for confirming the structural identity of synthetic this compound?

Structural confirmation requires melting point analysis, UV spectroscopy (e.g., λmax shifts with AlCl3/NaOH), and ¹H NMR (e.g., chemical shifts for H-3 in CDCl3 or d6-DMSO). For example, 2',5'-dihydroxyflavone showed distinct NMR signals at 7.17 ppm for H-3, with acetylated derivatives exhibiting upfield shifts (6.27 ppm) .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

Store in airtight containers at <+8°C, protected from light and moisture. Stability is enhanced in dry, well-ventilated environments to prevent degradation or unintended reactions .

Advanced Research Questions

Q. How does hydroxyl group positioning influence the antioxidant activity of dihydroxyflavones?

The radical scavenging capacity of dihydroxyflavones depends on hydroxyl group placement. For instance, 2',5'-dihydroxyflavone exhibits higher DPPH and OH radical inhibition (69–84%) compared to mono-hydroxylated analogs (e.g., 2'-hydroxyflavone: <50% inhibition). Adjacent hydroxyl groups (e.g., 3',4') enhance metal chelation, while isolated groups improve lipophilicity and membrane permeability .

Q. What mechanisms explain the enhanced efficacy of nanoparticle-embedded dihydroxyflavones?

Gold nanoparticles functionalized with 3,6-dihydroxyflavone increased antioxidant activity by 14.35% compared to free compounds. This enhancement is attributed to improved bioavailability, sustained release, and synergistic interactions with dietary supplements (e.g., lycopene) that modulate redox pathways .

Q. How should researchers address contradictions in reported bioactivity data for dihydroxyflavones?

Discrepancies arise from variability in experimental parameters, including:

  • Model systems : In vitro vs. in vivo models (e.g., cell-free assays vs. rodent studies).
  • Dosage : Non-linear dose-response relationships (e.g., 50 mg/kg vs. 5 mg/kg efficacy).
  • Purity : Impurities in synthetic or extracted compounds affecting reproducibility. Standardized protocols for compound validation (e.g., HPLC purity >97%) and cross-study replication are critical .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity studies?

Modular synthesis routes include:

  • Acetylation : Protecting hydroxyl groups (e.g., 5'-acetate derivatives) to isolate reactive sites.
  • Regioselective substitution : Using precursors like 2'-hydroxyflavanone to control hydroxylation patterns.
  • Chromatographic purification : Column chromatography (CC) with CHCl3/EtOAc eluents ensures high yields (>80%) .

Methodological Considerations

  • Dose-Response Analysis : Use at least three dose levels (e.g., 5, 10, 50 mg/kg) to establish efficacy thresholds and avoid non-specific effects .
  • Negative Controls : Include vehicle-treated groups and reference antioxidants (e.g., ascorbic acid) to validate assay sensitivity .
  • Ethical Compliance : Adhere to institutional animal ethics guidelines (e.g., 12:12 light-dark cycles, approved housing conditions) .

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